molecular formula C11H21NO4 B13018749 tert-Butylcis-4-hydroxy-3-(hydroxymethyl)piperidine-1-carboxylate

tert-Butylcis-4-hydroxy-3-(hydroxymethyl)piperidine-1-carboxylate

Cat. No.: B13018749
M. Wt: 231.29 g/mol
InChI Key: NOXASSDKQGKFKZ-RKDXNWHRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butylcis-4-hydroxy-3-(hydroxymethyl)piperidine-1-carboxylate is a chemical compound with the molecular formula C11H21NO4. It is a piperidine derivative that features a tert-butyl group, a hydroxyl group, and a hydroxymethyl group. This compound is used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butylcis-4-hydroxy-3-(hydroxymethyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and other reagents. One common method involves the following steps:

    Starting Material: The synthesis begins with a piperidine derivative.

    Reaction with tert-Butyl Chloroformate: The piperidine derivative is reacted with tert-butyl chloroformate in the presence of a base such as triethylamine.

    Hydroxylation: The intermediate product is then hydroxylated using a suitable oxidizing agent to introduce the hydroxyl group.

    Hydroxymethylation: Finally, the hydroxymethyl group is introduced using formaldehyde or a similar reagent under basic conditions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch or continuous processes. These methods typically optimize reaction conditions, such as temperature, pressure, and reagent concentrations, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

tert-Butylcis-4-hydroxy-3-(hydroxymethyl)piperidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The hydroxyl and hydroxymethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as halides, amines, and thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

tert-Butylcis-4-hydroxy-3-(hydroxymethyl)piperidine-1-carboxylate has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: It is investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butylcis-4-hydroxy-3-(hydroxymethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxyl and hydroxymethyl groups can form hydrogen bonds with target molecules, influencing their activity and function. The tert-butyl group provides steric hindrance, affecting the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 4-hydroxy-3-methyl-piperidine-1-carboxylate
  • tert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylate

Uniqueness

tert-Butylcis-4-hydroxy-3-(hydroxymethyl)piperidine-1-carboxylate is unique due to the presence of both hydroxyl and hydroxymethyl groups, which provide distinct chemical reactivity and biological activity. The cis configuration of the hydroxyl group also contributes to its unique properties compared to similar compounds.

Properties

Molecular Formula

C11H21NO4

Molecular Weight

231.29 g/mol

IUPAC Name

tert-butyl (3R,4R)-4-hydroxy-3-(hydroxymethyl)piperidine-1-carboxylate

InChI

InChI=1S/C11H21NO4/c1-11(2,3)16-10(15)12-5-4-9(14)8(6-12)7-13/h8-9,13-14H,4-7H2,1-3H3/t8-,9-/m1/s1

InChI Key

NOXASSDKQGKFKZ-RKDXNWHRSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@H]([C@H](C1)CO)O

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)CO)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.